molecular formula C19H21N5O4S B2730824 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 577768-69-5

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2730824
CAS No.: 577768-69-5
M. Wt: 415.47
InChI Key: LPJFIKWPBMBVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (hereafter referred to as Compound A) is a triazole-based acetamide derivative. Its molecular formula is C₂₀H₂₂N₅O₄S, with an average molecular mass of 428.48 g/mol and a ChemSpider ID of 577768-69-5 . Structurally, it features a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5, a sulfanyl-acetamide moiety at position 3, and a 4-methoxyphenyl group on the acetamide nitrogen. This scaffold is associated with diverse biological activities, including anti-inflammatory and enzyme inhibitory properties, as observed in related compounds .

Properties

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-26-14-7-5-13(6-8-14)21-17(25)11-29-19-23-22-18(24(19)20)12-4-9-15(27-2)16(10-12)28-3/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJFIKWPBMBVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H20N4O3S
  • Molecular Weight : 372.45 g/mol

The compound contains a triazole ring, an amine group, and a sulfanyl moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines. For instance:

  • IC50 Values : Studies have shown that some related triazole compounds have IC50 values in the low micromolar range against colon carcinoma and breast cancer cell lines. For example, a related sulfanyltriazole demonstrated an IC50 of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells .

Antimicrobial Properties

Triazoles are known for their antimicrobial activities. The compound has shown promise in inhibiting bacterial growth, particularly against resistant strains. The mechanism often involves interference with bacterial cell wall synthesis or function.

Anti-inflammatory Effects

Triazole derivatives can also exhibit anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation markers in various assays, indicating potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is closely linked to their structural features. Modifications to the triazole ring or substituents can significantly affect potency:

CompoundModificationIC50 (μM)
Compound A5-Nitro substitution0.4
Compound BMethoxy group addition1.8
Compound CSulfanyl moiety presence2.9

These modifications highlight the importance of specific functional groups in enhancing biological activity .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes involved in DNA synthesis and repair.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : Certain derivatives exhibit antioxidant properties, reducing oxidative stress within cells.

Case Studies

Several studies have explored the efficacy of triazole derivatives in clinical settings:

  • Study on Breast Cancer : A clinical trial assessed a related triazole derivative's effectiveness in patients with advanced breast cancer, showing promising results with a significant reduction in tumor size .
  • Antimicrobial Efficacy : A laboratory study demonstrated that the compound effectively inhibited the growth of multi-drug-resistant bacteria, suggesting its potential as an alternative treatment option .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the triazole ring and acetamide nitrogen. These modifications influence physicochemical properties, binding affinities, and bioactivity.

Table 1: Structural Comparison of Compound A and Analogs
Compound ID Triazole Substituents Acetamide Substituent Molecular Weight (g/mol) Key Features Evidence ID
Compound A 4-Amino, 5-(3,4-dimethoxyphenyl) N-(4-methoxyphenyl) 428.48 Dual methoxy groups
AM33 4-Amino, 5-(2-hydroxyphenyl) N-(4-methoxyphenyl) 414.43 Hydroxyl group enhances RT* inhibition
KA3 (IV series) 5-(Pyridin-4-yl) N-(3-nitrophenyl) 452.47 Nitro group boosts antimicrobial activity
Compound 15 4-Ethyl, 5-{[4-(acetylamino)phenoxy]methyl} N-(2-methyl-5-nitrophenyl) 528.55 Ethyl and nitro groups improve solubility
573706-72-6 5-Phenyl N-(3,4-dichlorophenyl) 454.32 Chlorine enhances lipophilicity

*RT: Reverse transcriptase

Substituent Impact :

  • Methoxy Groups (Compound A) : Electron-donating methoxy groups enhance solubility but may reduce binding to hydrophobic enzyme pockets compared to electron-withdrawing groups (e.g., nitro, chloro) .
  • Chlorine/Hydroxyl Groups : Chlorine (e.g., 573706-72-6) increases lipophilicity, improving membrane permeability, while hydroxyl groups (e.g., AM33) facilitate hydrogen bonding with target enzymes .
Table 2: Bioactivity Profiles of Compound A and Analogs
Compound ID Anti-Exudative Activity (% Inhibition) Reverse Transcriptase Inhibition (Ki, nM) Antimicrobial (MIC, µg/mL) Key Findings Evidence ID
Compound A Not reported Not reported Not reported Structural similarity suggests potential in inflammation
Furan-2-yl Derivatives 45–68% (vs. Diclofenac’s 50%) Methoxy/furan synergism enhances anti-exudative effects
AM33 1.2 (vs. Nevirapine’s 2.5) Hydroxyl group critical for RT binding
KA3 (IV series) 8.2 (E. coli), 6.5 (S. aureus) Nitro group improves bacterial membrane disruption

Activity Insights :

  • Anti-Exudative Effects : Furan-substituted analogs (e.g., 3.1–3.21 series) showed 45–68% inhibition of edema in rat models, comparable to diclofenac sodium (50%) . Compound A’s 3,4-dimethoxyphenyl group may similarly modulate inflammatory pathways.
  • Enzyme Inhibition : AM33’s 2-hydroxyphenyl group achieved a lower Ki (1.2 nM) than Nevirapine (2.5 nM), highlighting the role of polar substituents in enzyme interactions .

Key Observations :

  • Solubility : Ethyl and nitro substituents (e.g., Compound 15) improve solubility in polar solvents, which may enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.